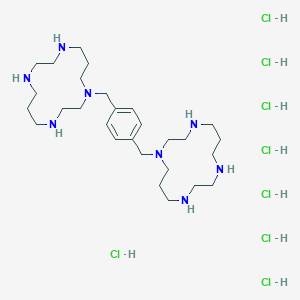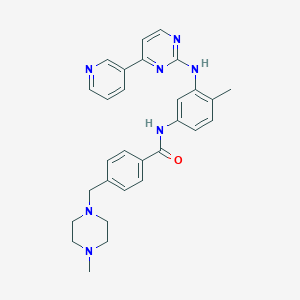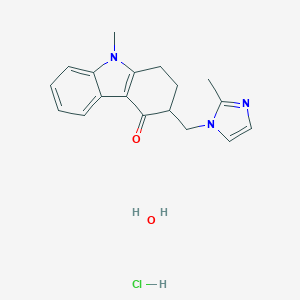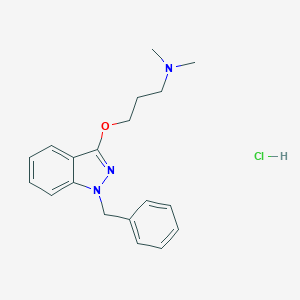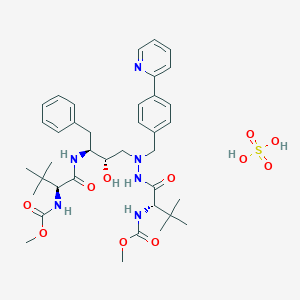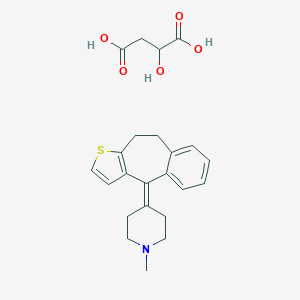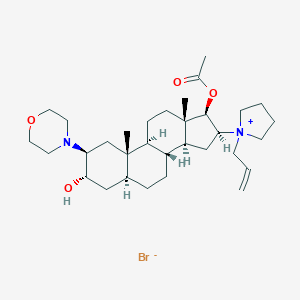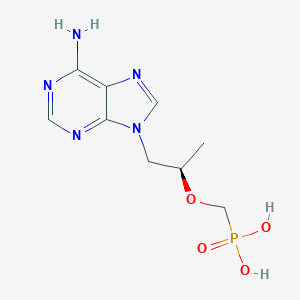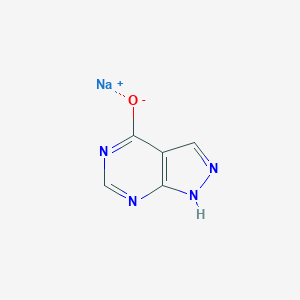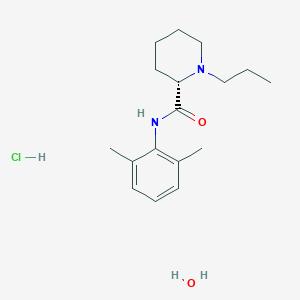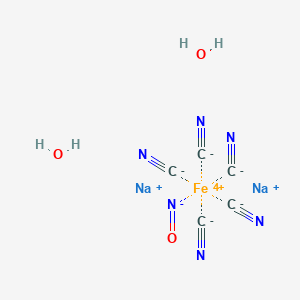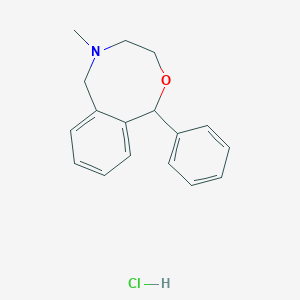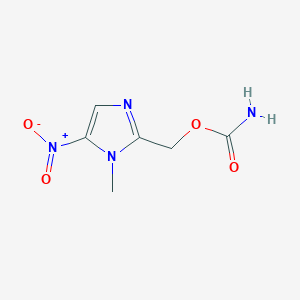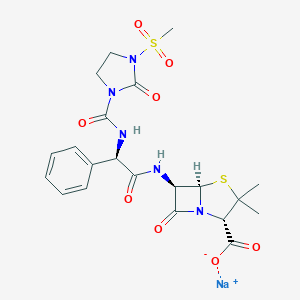
Mezlocillin-Natrium
Übersicht
Beschreibung
Mezlocillin-Natrium ist ein Breitband-Penicillin-Antibiotikum, das von Ampicillin abgeleitet ist. Es ist besonders wirksam gegen sowohl gramnegative als auch einige grampositive Bakterien. Im Gegensatz zu vielen anderen Breitbandpenicillinen wird this compound über die Leber ausgeschieden, was es zur Behandlung von Infektionen der Gallenwege wie aufsteigender Cholangitis nützlich macht .
Wissenschaftliche Forschungsanwendungen
Mezlocillin-Natrium hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von β-Lactam-Antibiotika und ihrer Wechselwirkungen mit verschiedenen Reagenzien verwendet.
Biologie: In Studien zur bakteriellen Zellwandsynthese und zu den Mechanismen der Antibiotikaresistenz eingesetzt.
Medizin: Zur Behandlung schwerer gramnegativer Infektionen der Lunge, der Harnwege und der Haut.
Industrie: Zur Herstellung von pharmazeutischen Formulierungen zur Behandlung bakterieller Infektionen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an bestimmte Penicillin-bindende Proteine (PBPs) bindet, die sich innerhalb der bakteriellen Zellwand befinden. Diese Bindung hemmt das dritte und letzte Stadium der bakteriellen Zellwandsynthese, was zur Zelllyse führt. Die bakterizide Aktivität von this compound wird durch seine Interaktion mit PBPs vermittelt, die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand unerlässlich sind .
Wirkmechanismus
Target of Action
Mezlocillin sodium primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria.
Mode of Action
Mezlocillin sodium, like all other beta-lactam antibiotics, inhibits the third and last stage of bacterial cell wall synthesis by binding to PBPs . This interaction disrupts the normal synthesis process, leading to changes in the bacterial cell wall structure.
Pharmacokinetics
The pharmacokinetics of mezlocillin sodium involves its absorption, distribution, metabolism, and excretion (ADME). It is excreted by the liver, making it useful for biliary tract infections . The protein binding of mezlocillin sodium ranges from 16–59%, and it undergoes hepatic metabolism (20–30%). The elimination half-life is 1.3–4.4 hours, and it is excreted through renal (50%) and biliary routes .
Result of Action
The result of mezlocillin sodium’s action is the lysis of the bacterial cell. By inhibiting cell wall synthesis, the bacterial cell becomes more susceptible to osmotic pressure. This ultimately leads to cell lysis, killing the bacteria and helping to clear the infection .
Action Environment
The action of mezlocillin sodium can be influenced by various environmental factors. For instance, its excretion by the liver makes it particularly effective in treating biliary tract infections . Additionally, the presence of beta-lactamases in the environment can affect the stability and efficacy of mezlocillin sodium. Mezlocillin sodium is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .
Biochemische Analyse
Biochemical Properties
Mezlocillin sodium has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria . The bactericidal activity of mezlocillin sodium results from the inhibition of cell wall synthesis and is mediated through mezlocillin sodium binding to penicillin binding proteins (PBPs) .
Cellular Effects
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin sodium inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin sodium interferes with an autolysin inhibitor .
Molecular Mechanism
The molecular mechanism of mezlocillin sodium involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Metabolic Pathways
The clearance of mezlocillin sodium involves multiple pathways including renal clearance and biliary excretion, and renal clearance is the most important clearance pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Mezlocillin-Natrium kann durch Reaktion von Ampicillin mit Chlorcarbamaten in Gegenwart von Triethylamin synthetisiert werden. Das Chlorcarbamate selbst wird aus Ethylendiamin hergestellt, indem es mit Phosgen zu cyclischem Harnstoff umgesetzt wird, gefolgt von einer Monoamid-Bildung mit Methansulfonylchlorid und anschliessender Reaktion des anderen Stickstoffatoms mit Phosgen und Trimethylsilylchlorid .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Acylierung von Ampicillin mit Chlorcarbamaten in Gegenwart von Triethylamin. Während des Acylierungsprozesses wird häufig Aceton hinzugefügt, um die Ausbeute und Reinheit des Endprodukts zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Mezlocillin-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann unter Verwendung von Kaliumhydrogenperoxomonosulfat in wässrigen Lösungen oxidiert werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an denen, die ihren β-Lactamring betreffen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumhydrogenperoxomonosulfat wird üblicherweise als Oxidationsmittel verwendet.
Substitution: Verschiedene Nucleophile können verwendet werden, um den β-Lactamring unter milden Bedingungen zu substituieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Sulfoxiden und Sulfonen führen .
Vergleich Mit ähnlichen Verbindungen
Mezlocillin-Natrium gehört zur Klasse der Acylureido-Penicillin-Antibiotika, zu der auch andere Verbindungen wie Azlocillin und Piperacillin gehören. Im Vergleich zu diesen ähnlichen Verbindungen hat this compound ein einzigartiges Profil:
Azlocillin: Ähnlich wie Mezlocillin, jedoch ohne den Methylierungsschritt in seiner Synthese.
Piperacillin: Ein weiteres Acylureido-Penicillin mit einem breiteren Wirkungsspektrum, insbesondere gegen Pseudomonas aeruginosa.
Die Einzigartigkeit von this compound liegt in seiner hepatischen Ausscheidung, was es besonders nützlich für die Behandlung von Infektionen der Gallenwege macht .
Eigenschaften
CAS-Nummer |
42057-22-7 |
|---|---|
Molekularformel |
C21H25N5NaO8S2 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13-,14+,17-;/m1./s1 |
InChI-Schlüssel |
SGVORSZSYKDVFT-ZBJAFUORSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
Key on ui other cas no. |
42057-22-7 |
Piktogramme |
Health Hazard |
Synonyme |
Bay f 1353 Bay-f 1353 Bayf 1353 Baypen Melocin Meslocillin Mezlin Mezlocillin Mezlocillin Sodium Mezlocilline Sodium, Mezlocillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


